4-Pyridoxic Acid-d2

CAS No.:

Cat. No.: VC16211471

Molecular Formula: C8H9NO4

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO4 |

|---|---|

| Molecular Weight | 185.17 g/mol |

| IUPAC Name | 5-[dideuterio(hydroxy)methyl]-3-hydroxy-2-methylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i3D2 |

| Standard InChI Key | HXACOUQIXZGNBF-SMZGMGDZSA-N |

| Isomeric SMILES | [2H]C([2H])(C1=CN=C(C(=C1C(=O)O)O)C)O |

| Canonical SMILES | CC1=NC=C(C(=C1O)C(=O)O)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Isotopic Labeling

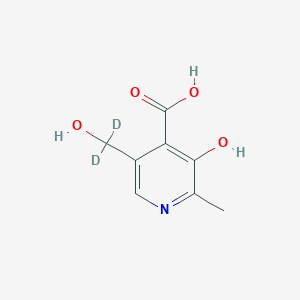

4-Pyridoxic Acid-d2 (CAS 82896-39-7) is a deuterium-substituted variant of 4-pyridoxic acid, with the molecular formula C₈H₉NO₄ and a molecular weight of 185.17 g/mol . The deuteration occurs at two hydrogen positions, likely on the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups of the pyridine ring (Figure 1). This modification preserves the compound’s chemical reactivity while providing distinct spectral signatures for detection in isotopic dilution assays .

Table 1: Comparative Molecular Properties of 4-Pyridoxic Acid and Its Deuterated Form

Synthesis and Purification

Synthetic Routes

The synthesis of 4-Pyridoxic Acid-d2 typically involves isotopic exchange or deuterated precursor incorporation. One plausible method utilizes pyridoxine-d2 as a starting material, which undergoes enzymatic oxidation via 4-pyridoxic acid dehydrogenase—a flavin adenine dinucleotide (FAD)-dependent enzyme isolated from Pseudomonas species . This enzyme catalyzes the dehydrogenation of 4-pyridoxic acid to its aldehyde form, a reaction that remains efficient even with deuterated substrates .

Purification Techniques

Purification leverages the compound’s solubility profile:

-

Adsorption on zeolite at pH 4–5, followed by elution with 25% KCl .

-

Liquid-liquid extraction using butanol, which enhances fluorescence detection in neutral eluates .

-

High-performance liquid chromatography (HPLC) with deuterium-specific detectors to resolve isotopic impurities .

Analytical Characterization

Mass Spectrometry

Deuterium incorporation is confirmed via high-resolution mass spectrometry (HRMS), where the molecular ion peak appears at m/z 185.17 (vs. 183.16 for the non-deuterated form) . Tandem MS/MS fragmentation patterns retain diagnostic ions at m/z 167.12 (loss of H₂O) and m/z 149.09 (subsequent loss of CO₂) .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of 4-Pyridoxic Acid-d2 show reduced signal intensity at deuteration sites. For example:

-

The hydroxymethyl proton resonance at δ 4.45 ppm (singlet, 2H) in the parent compound is absent, replaced by a deuterium-coupled multiplet .

-

The methyl group protons at δ 2.50 ppm (singlet, 3H) remain unchanged unless deuteration targets this position .

Applications in Biomedical Research

Vitamin B6 Metabolism in Diabetes

4-Pyridoxic Acid-d2 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify endogenous 4-pyridoxic acid and pyridoxine. A 2019 study of 122 type 2 diabetes patients revealed that a high 4-pyridoxic acid/pyridoxine ratio (7.0 vs. 3.9 in low-risk patients) strongly correlates with cardiovascular risk scores (p < 0.001) . Deuterated analogs enable precise measurement of these metabolites, minimizing matrix effects in plasma samples .

Future Directions

Current research gaps include:

-

Pharmacokinetic profiling of deuterated vs. non-deuterated forms in vivo.

-

Isotope effect studies to quantify deuteration’s impact on enzymatic binding and turnover.

-

Expanded clinical applications in neurodegenerative diseases, where vitamin B6 dysregulation is implicated.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume